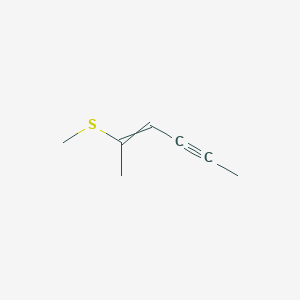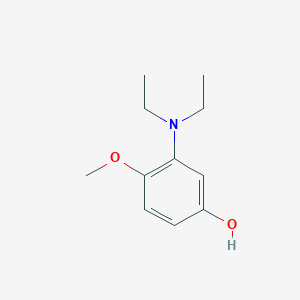
2-(Methylsulfanyl)hex-2-en-4-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)hex-2-en-4-yne is an organic compound with the molecular formula C7H10S It features both an alkyne and an alkene functional group, making it a versatile molecule in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)hex-2-en-4-yne can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-pentyne with methylthiolate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)hex-2-en-4-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Methylsulfanyl)hex-2-en-4-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfur-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(Methylsulfanyl)hex-2-en-4-yne depends on its specific application. In biological systems, it may interact with enzymes or proteins, leading to inhibition or activation of certain pathways. The presence of the alkyne and alkene groups allows it to participate in various chemical reactions, influencing its reactivity and interactions.
類似化合物との比較
Similar Compounds
2-Hexen-4-yne: Lacks the methylsulfanyl group, making it less reactive in certain reactions.
2-(Ethylsulfanyl)hex-2-en-4-yne: Similar structure but with an ethylsulfanyl group instead of methylsulfanyl.
Hex-2-en-4-ynoic acid: Contains a carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness
2-(Methylsulfanyl)hex-2-en-4-yne is unique due to the presence of both an alkyne and an alkene group along with a methylsulfanyl group
特性
CAS番号 |
60813-85-6 |
|---|---|
分子式 |
C7H10S |
分子量 |
126.22 g/mol |
IUPAC名 |
2-methylsulfanylhex-2-en-4-yne |
InChI |
InChI=1S/C7H10S/c1-4-5-6-7(2)8-3/h6H,1-3H3 |
InChIキー |
OMDAKOBUVCPOKN-UHFFFAOYSA-N |
正規SMILES |
CC#CC=C(C)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)


![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)
![1,1'-[(2-Bromophenyl)(chloro)methylene]dibenzene](/img/structure/B14597111.png)



![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![N-(2-Chlorophenyl)-2-[(naphthalen-2-yl)oxy]propanamide](/img/structure/B14597143.png)
